molecular formula C13H8ClNO4S B6261306 5-[(4-chlorophenyl)sulfanyl]-2-nitrobenzoic acid CAS No. 1036467-51-2

5-[(4-chlorophenyl)sulfanyl]-2-nitrobenzoic acid

Cat. No.: B6261306
CAS No.: 1036467-51-2
M. Wt: 309.7
InChI Key:
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Description

5-[(4-chlorophenyl)sulfanyl]-2-nitrobenzoic acid is an organic compound that features a nitrobenzoic acid core substituted with a chlorophenyl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-chlorophenyl)sulfanyl]-2-nitrobenzoic acid typically involves the following steps:

    Sulfenylation: The attachment of the chlorophenyl sulfanyl group to the nitrobenzoic acid core.

A common synthetic route involves the nitration of benzoic acid followed by sulfenylation using appropriate reagents and catalysts under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration and sulfenylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the desired reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-[(4-chlorophenyl)sulfanyl]-2-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorophenyl sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorophenyl sulfanyl group.

Major Products Formed

    Reduction: The major product is 5-[(4-chlorophenyl)sulfanyl]-2-aminobenzoic acid.

    Substitution: The products depend on the nucleophile used; for example, using an amine would yield an amine-substituted benzoic acid derivative.

Scientific Research Applications

5-[(4-chlorophenyl)sulfanyl]-2-nitrobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(4-chlorophenyl)sulfanyl]-2-nitrobenzoic acid involves its interaction with molecular targets, such as enzymes or receptors, through its nitro and sulfanyl groups. These interactions can lead to inhibition or activation of biological pathways, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

    5-[(4-chlorophenyl)sulfanyl]-2-aminobenzoic acid: A reduction product with potential biological activity.

    5-[(4-chlorophenyl)sulfanyl]-2-hydroxybenzoic acid: A hydroxylated derivative with different chemical properties.

Uniqueness

5-[(4-chlorophenyl)sulfanyl]-2-nitrobenzoic acid is unique due to its combination of a nitro group and a chlorophenyl sulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

CAS No.

1036467-51-2

Molecular Formula

C13H8ClNO4S

Molecular Weight

309.7

Purity

95

Origin of Product

United States

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